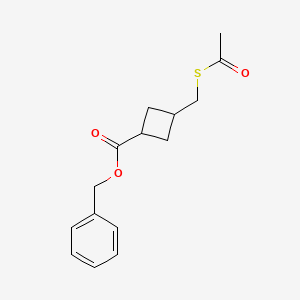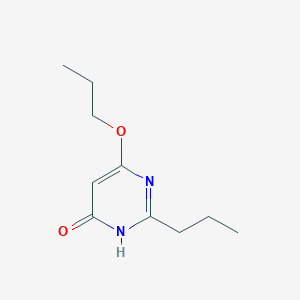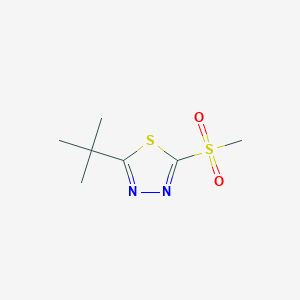![molecular formula C14H13N3 B13104970 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of 1,2,4-triazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine typically involves the construction of the 1,2,4-triazine ring through various synthetic routes. One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . This method involves the reaction of diazoazoles with suitable carbonyl compounds under controlled conditions to form the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.
Applications De Recherche Scientifique
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Agriculture: It is explored for its use as a fungicide and pesticide due to its biological activity against various pathogens.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pathogen metabolism, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[e][1,2,4]triazinyl Radicals: These compounds share a similar triazine ring structure and are known for their stability and diverse applications.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are structurally similar to triazine compounds.
Uniqueness
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
7-methyl-1-phenyl-2H-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H13N3/c1-11-7-8-13-14(9-11)17(16-10-15-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
Clé InChI |
BYRQLMSPMDADQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=CNN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



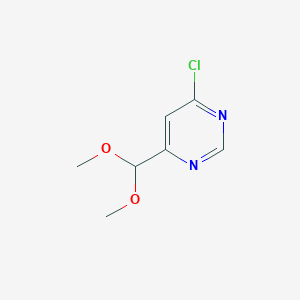

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)

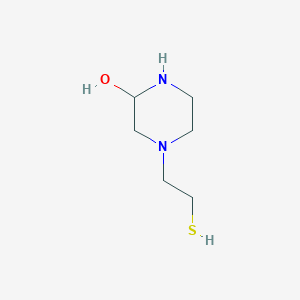
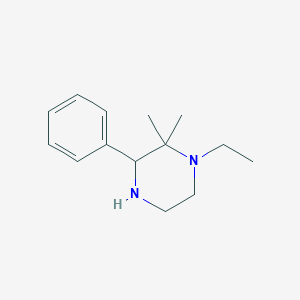


![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
